molecular formula C10H11FN2OS B1482638 (1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098088-87-8

(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No. B1482638
CAS RN: 2098088-87-8
M. Wt: 226.27 g/mol
InChI Key: BSIKSACIADGRLB-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol, commonly referred to as FETP, is a small organic molecule that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It is a useful compound for a variety of scientific applications due to its low cost, easy synthesis, and low toxicity. FETP has been studied for its potential uses in drug development, biochemistry, and other areas of scientific research.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various substituted phenyl methanones, including compounds structurally related to "(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol". These methods include solvent-free microwave-assisted synthesis and conventional techniques. The synthesized compounds have been characterized using IR, 1H, and 13C NMR, and mass spectra techniques. This research contributes to the development of new methodologies for preparing heterocyclic compounds, which are crucial in pharmaceutical chemistry (Ashok et al., 2017).

Antimicrobial Activity

Several studies have focused on evaluating the antimicrobial properties of compounds similar to "(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol". For instance, substituted phenyl methanones have been screened for their antibacterial and antifungal activities. These compounds, including those synthesized via innovative synthetic routes, have shown promising antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents (Kumar et al., 2012).

Structural Characterization and Material Science Applications

Research into the structural characterization of compounds structurally related to "(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol" has revealed their potential applications in material science. For example, the crystal structure analysis of substituted thiophenes has highlighted their significance in developing materials for electronic devices, chemical sensors, and solar cells. This indicates the versatility of these compounds in various technological applications (Nagaraju et al., 2018).

Enzyme Inhibitory Activity

A recent study has explored the enzyme inhibitory activities of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, showcasing the potential of these compounds in pharmaceutical research. The findings revealed that specific derivatives exhibit significant inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These results suggest the potential therapeutic applications of these compounds in treating diseases related to enzyme dysfunction (Cetin et al., 2021).

properties

IUPAC Name

[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c11-3-4-13-6-8(7-14)10(12-13)9-2-1-5-15-9/h1-2,5-6,14H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIKSACIADGRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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